molecular formula C8H7FO3 B1319201 2-Fluoro-4-hydroxyphenylacetic acid CAS No. 68886-07-7

2-Fluoro-4-hydroxyphenylacetic acid

Cat. No.: B1319201
CAS No.: 68886-07-7
M. Wt: 170.14 g/mol
InChI Key: YBHJEGWOCHZSGY-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H7FO3 It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure

Scientific Research Applications

2-Fluoro-4-hydroxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety information for 2-Fluoro-4-hydroxyphenylacetic acid indicates that it has several hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P338+P351) .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

, related compounds such as 4-Hydroxyphenylacetic acid have been studied. For instance, 4-Hydroxyphenylacetic acid has been used in the biosynthesis of 4HPAA from glucose in Escherichia coli via the yeast Ehrlich pathway . It’s plausible that 2-Fluoro-4-hydroxyphenylacetic acid might be involved in similar biochemical pathways, affecting downstream effects.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s behavior .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-hydroxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as phenylpyruvate decarboxylase and phenylacetaldehyde dehydrogenase, which are involved in the metabolic pathways of phenylalanine and tyrosine . These interactions are crucial for the conversion of phenylpyruvate to phenylacetaldehyde and subsequently to phenylacetic acid derivatives. The presence of the fluorine atom in this compound can influence the enzyme’s binding affinity and catalytic activity, potentially altering the reaction kinetics.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving oxidative stress responses. Studies have shown that similar compounds, such as 4-hydroxyphenylacetic acid, can modulate the activity of antioxidant enzymes and phase II detoxification enzymes This modulation can lead to changes in gene expression and cellular metabolism, enhancing the cell’s ability to cope with oxidative stress

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzyme active sites, potentially inhibiting or activating their catalytic functions. For instance, the fluorine atom can form hydrogen bonds or van der Waals interactions with amino acid residues in the enzyme’s active site, affecting the enzyme’s conformation and activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that similar compounds can degrade over time, leading to a decrease in their efficacy . Long-term studies have shown that the effects of this compound on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies on similar compounds have shown that low doses can have protective effects, such as enhancing antioxidant enzyme activity and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including liver damage and disruption of metabolic processes. The threshold effects and toxicity of this compound at different dosages are critical considerations for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of phenylalanine and tyrosine. It interacts with enzymes such as phenylpyruvate decarboxylase and phenylacetaldehyde dehydrogenase, which are key players in these pathways . The compound’s presence can affect the metabolic flux and levels of metabolites, potentially leading to changes in the overall metabolic balance. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound is crucial for its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxyphenylacetic acid typically involves the fluorination of 4-hydroxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction where a fluorine source, such as fluorine gas or a fluorinating agent like Selectfluor, is used under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Comparison with Similar Compounds

    3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

    4-Hydroxyphenylacetic acid: Lacks the fluorine atom, resulting in different reactivity and applications.

Uniqueness: 2-Fluoro-4-hydroxyphenylacetic acid is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical reactivity and biological interactions compared to its non-fluorinated or differently fluorinated analogs.

Properties

IUPAC Name

2-(2-fluoro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHJEGWOCHZSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598371
Record name (2-Fluoro-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68886-07-7
Record name (2-Fluoro-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis of 3-fluoro-4-methoxyphenylacetic acid 15 starting from 2-fluoroanisole has been described by M. Kucha{hacek over (r)} et al. (Collect. Czech. Chem. Commun. 1990, 55, 296-306). 2-Fluoro-4-methoxyphenylacetic acid 16 is obtained from 2-fluoro-4-hydroxyphenylacetic acid [S.-I. Sugita, S. Toda, T. Yoshiyasu, T. Teraji, Mol. Cryst. Liq. Cryst. 1993, 237, 399-406; E. J. Corey, J. P. Dittami, J. Am. Chem. Soc. 1985, 107, 256-257; H. H. Wassermann, J. Wang, J. Org. Chem. 1998, 63, 5581-5586] by dimethylation and ester saponification.
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